molecular formula C18H15NO3S B3014200 2-(benzenesulfonyl)-N-naphthalen-1-ylacetamide CAS No. 895462-51-8

2-(benzenesulfonyl)-N-naphthalen-1-ylacetamide

Cat. No. B3014200
CAS RN: 895462-51-8
M. Wt: 325.38
InChI Key: JSCSRNMKNJCCHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2-(benzenesulfonyl)-N-naphthalen-1-ylacetamide" is a derivative of naphthalene, which is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings. This compound is characterized by the presence of a benzenesulfonyl group and an acetamide moiety attached to the naphthalene core. The structure of this compound suggests potential for diverse chemical reactivity and biological activity, as indicated by the research on similar naphthalene derivatives .

Synthesis Analysis

The synthesis of naphthalene derivatives often involves reactions such as acylation, as seen in the synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives through direct acylation reactions of 2-amino-2-(naphthalen-1-yl)acetonitrile . Similarly, the reaction of naphthalen-1-amine with 4-methylbenzenesulfonyl chloride under controlled pH conditions leads to the formation of benzenesulfonamide derivatives . These methods highlight the versatility of naphthalene as a core structure for the synthesis of various functionalized compounds.

Molecular Structure Analysis

The molecular structure of naphthalene derivatives can be complex, with the potential for various functional groups to be attached. X-ray single crystallography has been used to determine the solid-state properties of such compounds, revealing their three-dimensional arrangements and intermolecular interactions . The dihedral angle between the benzene and naphthalene rings, as well as bond lengths, are critical parameters that can influence the physical and chemical properties of these molecules .

Chemical Reactions Analysis

Naphthalene derivatives can undergo a range of chemical reactions. For instance, cascade reactions involving benzoyl sulfoxonium ylides with α-diazocarbonyl compounds can lead to the formation of highly functionalized naphthalenones . These reactions demonstrate the reactivity of the naphthalene ring system and its ability to form complex structures with diverse functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthalene derivatives are influenced by their molecular structure. For example, the presence of a hydroxamic acid group in N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide confers metal-chelating properties, making it a potent inhibitor of aminopeptidase N . Additionally, the introduction of sulfonyl and acetamide groups can enhance the lipophilicity of the molecules, which is important for their potential as CNS-penetrating agents . The antibacterial and anti-enzymatic activities of these compounds are also notable, as they can be potent antibacterial agents and moderate to weak enzyme inhibitors .

Scientific Research Applications

Organic Chemistry Applications

  • Synthesis of Naphthalene Derivatives: Chen et al. (2019) demonstrated a cascade reaction of benzoyl sulfoxonium ylides with α-diazocarbonyl compounds, leading to the formation of highly functionalized naphthalenones, which are versatile intermediates for diversely functionalized naphthalene derivatives (Chen et al., 2019).
  • Synthesis of Polysubstituted Naphthalenes: Katritzky et al. (1997) described the synthesis of polysubstituted naphthalenes through benzotriazole-assisted aromatic ring annulation, demonstrating an efficient and general method for creating these compounds (Katritzky et al., 1997).

Environmental Science Applications

  • Extraction of Sulfonates in Industrial Effluents: Alonso et al. (1999) developed a solid-phase extraction procedure for polar benzene- and naphthalenesulfonates in industrial wastewaters, followed by determination with ion-pair chromatography/electrospray-mass spectrometry (Alonso et al., 1999).
  • Adsorption Characteristics in Water Treatment: Wu et al. (2011) explored the adsorption characteristics of graphene for removing hazardous chemicals like naphthalenesulfonic acid from wastewater, indicating potential applications in water purification (Wu et al., 2011).

Materials Science Applications

  • Polymerization Catalysis: Wu et al. (2016) investigated naphthalene-bridged phosphine–sulfonate ligands in palladium and nickel catalysts for ethylene polymerization and copolymerization, highlighting the utility in materials synthesis (Wu et al., 2016).

Future Directions

The future directions in the research and application of such compounds could involve exploring their potential uses in various fields such as medicine, energy, aerospace, and even computing and information technology .

Mechanism of Action

Target of Action

It is known that n-benzenesulfonyl derivatives have shown antibacterial activity . They are known to target active serine, threonine, tyrosine, lysine, cysteine, and histidine residues .

Mode of Action

Amines, which are part of the compound’s structure, are known to act as nucleophiles, bonding to and forming products with a variety of electrophiles . This suggests that the compound might interact with its targets through a similar mechanism.

Biochemical Pathways

It is known that the compound’s sulfonamide group can participate in various reactions, influencing different biochemical pathways .

Pharmacokinetics

Similar compounds, such as benzenesulfonamide, are known to be soluble in ethanol and ether, and insoluble in water . This suggests that the compound might have similar solubility properties, which could influence its bioavailability.

Result of Action

aureus (MRSA) ATCC 43300 . This suggests that the compound might have similar antibacterial effects.

Action Environment

It is known that the stability of similar compounds, such as pefabloc® sc, is affected by both ph and temperature . This suggests that the compound’s action might also be influenced by similar environmental factors.

properties

IUPAC Name

2-(benzenesulfonyl)-N-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO3S/c20-18(13-23(21,22)15-9-2-1-3-10-15)19-17-12-6-8-14-7-4-5-11-16(14)17/h1-12H,13H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSCSRNMKNJCCHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzenesulfonyl)-N-naphthalen-1-ylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.